molecular formula C19H21NO3S B2989253 N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide CAS No. 2034457-81-1

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide

Cat. No.: B2989253
CAS No.: 2034457-81-1
M. Wt: 343.44
InChI Key: SRQKSVLXEIFRBK-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide is a complex organic compound that features a benzofuran ring, a phenyl group, and a sulfonamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of interest in various fields of scientific research due to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran core . The next step involves the alkylation of the benzofuran with a suitable alkyl halide to introduce the propyl chain. Finally, the sulfonamide group is introduced through a reaction with phenylethanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide is unique due to the combination of its benzofuran ring, propyl chain, and phenylethanesulfonamide moiety.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-24(22,14-12-16-7-2-1-3-8-16)20-13-6-10-18-15-17-9-4-5-11-19(17)23-18/h1-5,7-9,11,15,20H,6,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQKSVLXEIFRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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